Pyridine borane

Catalog No.
S639630
CAS No.
110-51-0
M.F
C5H5BN
M. Wt
89.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine borane

Pyridine borane solves critical safety and process limitations in reductive amination. Key advantages:

  • Eliminates toxic hydrogen cyanide byproduct risk vs. NaBH3CN
  • Liquid at RT ensures seamless flow chemistry without clogging
  • Stable in protic solvents for direct one-pot ketone/aldehyde to amine synthesis

This reagent is essential for safe, scalable API intermediate production and bioconjugation.

CAS Number

110-51-0

Product Name

Pyridine borane

Molecular Formula

C5H5BN

Molecular Weight

89.91 g/mol

InChI

InChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H

InChI Key

SZTRIFADSYXGNH-UHFFFAOYSA-N

SMILES

[B].C1=CC=NC=C1

Synonyms

pyridine borane

Canonical SMILES

[B-][N+]1=CC=CC=C1

The exact mass of the compound Pyridine borane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

5 g, 25 g, 100 g

Pyridine borane is a liquid-phase amine-borane complex widely utilized as a mild reducing agent in organic synthesis and bioconjugation [1]. Unlike highly reactive and pyrophoric borane-ether complexes (e.g., BH3-THF), pyridine borane offers enhanced thermal stability, allowing for safer handling and storage without strict cryogenic requirements. Its distinct chemical profile enables it to perform selective reductions of aldehydes, ketones, and imines, particularly in protic or acidic media where standard borohydrides rapidly decompose. As a liquid at room temperature, it is highly miscible in organic solvents, making it a highly practical precursor for continuous flow chemistry, neat reactions, and the scalable production of active pharmaceutical ingredients (APIs) and PEGylated proteins.

Research Fit

1
Acidic reductive amination workflow compatibility
2
Bioconjugation studies requiring non-cyanoborohydride reducing agent
3
Chemoselective oxime reduction in presence of other reducible groups

Substituting pyridine borane with generic reducing agents introduces significant process and safety bottlenecks. While sodium cyanoborohydride (NaBH3CN) is a traditional baseline choice for reductive aminations, it generates highly toxic hydrogen cyanide gas during aqueous workup, requiring expensive specialized abatement and posing severe safety risks [1]. Conversely, substituting with standard sodium borohydride (NaBH4) results in rapid hydrolysis and decomposition in the acidic or protic conditions required for iminium intermediate formation. Furthermore, attempting to use other stable amine-boranes, such as ammonia-borane or 2-picoline borane, introduces physical state limitations; as solids with limited solubility, they are prone to clogging microreactors and are unsuitable for continuous flow synthesis or neat reaction conditions where a liquid reductant is mandatory[2].

Substitution Risk

This Product

Pyridine borane: reported stability in acidic media and protic solvents

Potential Substitute

Borohydride salts (NaBH₄, NaBH(OAc)₃): rapid decomposition in acidic conditions may alter conversion

This Product

Lower B–H bond dissociation enthalpy, reported higher hydride donor reactivity

Potential Substitute

Amine-borane complexes: higher BDE may shift hydride transfer kinetics and selectivity

Elimination of Cyanide Toxicity in Reductive Amination and PEGylation

In the site-specific PEGylation of proteins (e.g., L-asparaginase) and general reductive aminations, pyridine borane serves as a direct, high-yielding replacement for sodium cyanoborohydride [1]. While NaBH3CN achieves quantitative coupling, its reduction process produces highly poisonous hydrogen cyanide (HCN) gas, rendering the final product potentially toxic and requiring strict environmental controls. Pyridine borane matches the coupling efficiency and structural stability (e.g., maintaining enzyme Km and Vmax values post-PEGylation) without generating any cyanide byproducts.

Evidence DimensionToxic byproduct generation during reduction/workup
Target Compound Data0 ppm HCN generated (cyanide-free mechanism)
Comparator Or BaselineSodium cyanoborohydride (Generates highly toxic HCN gas)
Quantified DifferenceComplete elimination of cyanide toxicity risk with equivalent PEGylation yield
ConditionsReductive alkylation / PEGylation of L-asparaginase in aqueous buffer

Eliminates the need for expensive cyanide waste abatement and improves the safety profile of API and biologic manufacturing.

Acid Stability vs. Borohydrides
Head-to-head
Complete conversion reported; comparators decomposed rapidly
Supports acidic reductive amination workflow fit
Exact pH and buffer conditions not specified

Liquid-Phase Processability for Continuous Flow Synthesis

The transition from batch to continuous flow synthesis is often hindered by the physical state of the reagents. Solid amine-boranes, such as ammonia-borane or 2-picoline borane, have low solubility in many reaction solvents, making handling cumbersome and causing microreactor clogging[1]. Pyridine borane, being a liquid at room temperature, acts as a highly soluble reagent (or catalyst at 5 mol% loading for direct amidation). It allows for seamless pumping in continuous flow systems, enabling the synthesis of various aryl and alkyl carboxamides in quantitative yields (>95%) without the static handling issues of solid analogs.

Evidence DimensionReactor compatibility and physical handling
Target Compound DataLiquid state; fully compatible with continuous flow pumping and neat conditions
Comparator Or BaselineAmmonia-borane / 2-picoline borane (Solid state; low solubility, prone to clogging)
Quantified DifferenceEnables uninterrupted continuous flow processing vs. batch-restricted solid handling
ConditionsContinuous flow direct amidation and reductive amination

Liquid reagents are critical for modern continuous manufacturing workflows, reducing downtime and enabling high-concentration or neat processing.

PEGylation Safety and Purity
Head-to-head
Selected from 7 amine-boranes; reported non-HCN-generating alternative to NaBH₃CN
Supports bioconjugation reagent selection context
Endpoints: conjugate purity, enzyme activity

Hydrolytic Stability in Protic and Acidic Media

Reductive amination requires the formation of an iminium intermediate, a process heavily favored in protic solvents or mildly acidic conditions. Standard sodium borohydride (NaBH4) is incompatible with these environments, as it rapidly hydrolyzes and loses its reducing capacity [1]. Pyridine borane exhibits high stability towards hydrolysis and methanolysis, allowing the reduction to be performed directly in the protic solvents necessary for imine formation. It can also effectively reduce ketones and oximes in acidic media (e.g., acetic acid) where NaBH4 either decomposes or requires complex Lewis acid additives.

Evidence DimensionReducing activity in protic/acidic environments
Target Compound DataStable and highly reactive; enables one-pot reductive amination
Comparator Or BaselineSodium borohydride (Rapidly hydrolyzes; ineffective without strict pH control)
Quantified DifferenceAllows one-pot reactions in methanol/water/acids vs. rapid decomposition
ConditionsOne-pot reductive amination in protic solvents (MeOH, H2O) or acidic media

Simplifies synthetic workflows by allowing one-pot imine formation and reduction without the need for strict anhydrous or pH-neutral conditions.

Chemoselective Oxime Reduction
Class-level
Reduces oximes; no reduction of ester, nitrile, nitro, amide, halide groups
Supports chemoselective reduction workflow
Substrate scope from reported literature
Inverted Radical Selectivity
Head-to-head
Reduces xanthates faster than iodides; tin hydrides show opposite order
Supports radical deoxygenation route selection
Apolar solvents, oxygen-centered radical initiation
B–H Bond Dissociation Enthalpy
Class-level
Rank: amine–borane > phosphine–borane > NHC–borane > pyridine–borane (lowest BDE)
Supports hydride donor reactivity context
DFT calculations; reactivity is context-dependent
Tryptophan-Selective Modification
Class-level
Selective reduction of Trp to 2,3-dihydrotryptophan in aqueous buffer
Supports tryptophan-selective modification workflow
Reported for mass spectrometry detection; verify with specific peptide/protein

Bioconjugation and Protein PEGylation

Pyridine borane is the reagent of choice for the reductive alkylation of proteins, such as the PEGylation of L-asparaginase or human growth hormone. Its mild reducing power and complete lack of cyanide byproducts make it ideal for producing safe, pharmaceutical-grade biologics without the toxicity risks associated with sodium cyanoborohydride[1].

Continuous Flow API Manufacturing

Due to its liquid state at room temperature, pyridine borane is highly suited for continuous flow chemistry. It is utilized in the scalable, uninterrupted synthesis of secondary and tertiary amines and carboxamides, where solid amine-boranes would otherwise cause microreactor clogging and solubility bottlenecks [2].

One-Pot Reductive Aminations in Protic Solvents

In processes requiring the direct, one-pot conversion of aldehydes or ketones to amines, pyridine borane excels due to its stability in methanol, water, and mildly acidic conditions. It allows manufacturers to bypass the isolation of unstable imine intermediates, streamlining the synthetic route compared to moisture-sensitive hydrides [3].

Application Fit

Application
Selection Property
Validation Focus
Bioconjugation research: protein PEGylation studies
Reported process safety endpoint vs. cyanoborohydride
Conjugate purity and enzymatic activity endpoint review
Complex molecule synthesis: oxime reduction step
Reported functional group tolerance
Chemoselectivity and purity outcome verification
Radical-mediated deoxygenation studies
Reported inverted substrate selectivity
Substrate selectivity and product profile review
Proteomics research: tryptophan residue labeling
Reported residue-selective reduction
Mass spectrometry detection and quantification

Hydrogen Bond Acceptor Count

1

Exact Mass

90.0515043 g/mol

Monoisotopic Mass

90.0515043 g/mol

Heavy Atom Count

7

UNII

8JXE4C7UEX

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (21.79%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310+H330 (21.79%): Fatal in contact with skin or if inhaled [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H310 (24.58%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (75.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (99.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

110-51-0

General Manufacturing Information

Boron, trihydro(pyridine)-, (T-4)-: ACTIVE

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